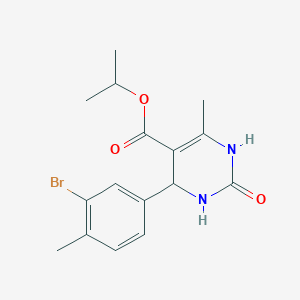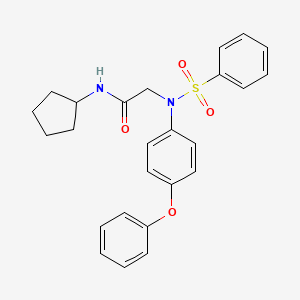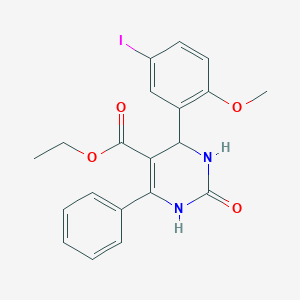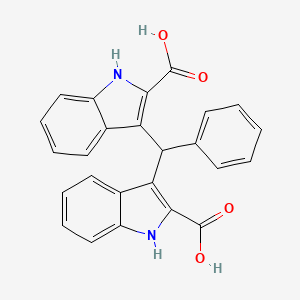![molecular formula C19H19ClN2O5 B4163290 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163290.png)
1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate
Descripción general
Descripción
1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has shown promising results in various pharmacological studies.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of pro-inflammatory mediators. Additionally, it has been reported to inhibit the activity of phosphodiesterase-4, which is an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the growth of fungal cells, and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and yield. Additionally, this compound has been shown to exhibit potent pharmacological effects at low concentrations, making it a promising candidate for further drug development. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, investigations into the toxicity and safety of this compound are necessary to assess its potential for clinical use.
Conclusion:
In conclusion, 1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate is a promising compound that has shown potential for various therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its possible use in clinical settings.
Aplicaciones Científicas De Investigación
1-[2-(4-chloro-3-ethylphenoxy)ethyl]-1H-benzimidazole oxalate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities in various in vitro and in vivo studies. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of this disease.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-ethylphenoxy)ethyl]benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O.C2H2O4/c1-2-13-11-14(7-8-15(13)18)21-10-9-20-12-19-16-5-3-4-6-17(16)20;3-1(4)2(5)6/h3-8,11-12H,2,9-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZZHOLELCCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4163213.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163221.png)

![N'-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163242.png)
![7-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-pyridinylamino)methyl]-5-chloro-8-quinolinol](/img/structure/B4163245.png)
![N,N-dimethyl-N'-[3-(3-methyl-4-nitrophenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163249.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4163254.png)


![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4163271.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163282.png)


